molecular formula C12H16ClNO5S B2704650 3-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzene-1-sulfonamide CAS No. 1914480-63-9

3-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzene-1-sulfonamide

Cat. No.: B2704650
CAS No.: 1914480-63-9
M. Wt: 321.77
InChI Key: JKVAXBPPUYLEIE-UHFFFAOYSA-N
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Description

3-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chloro group, a hydroxytetrahydrofuran moiety, and a methoxybenzenesulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzene-1-sulfonamide typically involves multi-step organic synthesis One common method starts with the preparation of the hydroxytetrahydrofuran moiety, which is then coupled with a chlorinated benzene derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom, altering the compound’s reactivity.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide
  • 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide

Uniqueness

Compared to similar compounds, 3-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzene-1-sulfonamide stands out due to its unique combination of functional groups. This uniqueness allows it to participate in a broader range of chemical reactions and enhances its potential for various applications in research and industry.

Properties

IUPAC Name

3-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO5S/c1-18-11-3-2-9(6-10(11)13)20(16,17)14-7-12(15)4-5-19-8-12/h2-3,6,14-15H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVAXBPPUYLEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOC2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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